molecular formula C10H7ClN2 B1625325 2-(7-chloro-1H-indol-3-yl)acetonitrile CAS No. 221377-37-3

2-(7-chloro-1H-indol-3-yl)acetonitrile

Cat. No. B1625325
CAS RN: 221377-37-3
M. Wt: 190.63 g/mol
InChI Key: ZQEMFYCURAAFLI-UHFFFAOYSA-N
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Description

“2-(7-chloro-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C10H7ClN2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound has been used in the design and synthesis of new fluorophores incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized . Another example is the preparation of compounds by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the title compound, C10H7ClN2, contains two approximately planar molecules, A and B (r.m.s. deviations = 0.039 and 0.064 Å, respectively) in the asymmetric unit . In the crystal, N—H N hydrogen bonds link the molecules into C(7) chains of alternating A and B molecules propagating along the a-axis direction .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of BIPIAN and BITIAN have been explored to recognize the nature of electronic and optical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the optical, electrochemical, thermal, and morphological properties of the fluorophores were studied using various methods .

Scientific Research Applications

Multicomponent Reactions (MCRs)

2-(7-chloro-1H-indol-3-yl)acetonitrile: can be utilized in MCRs, which are convergent strategies where multiple starting materials combine to form a single product. This method is time- and cost-effective, aligning with green chemistry principles . The indole moiety is particularly valuable in MCRs for creating diverse and biologically active structures.

Synthesis of Biologically Active Compounds

Indole derivatives, including 2-(7-chloro-1H-indol-3-yl)acetonitrile , are essential precursors for generating compounds with various biological activities. These activities include antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, and anti-HIV properties .

Pharmaceutical Scaffolding

The indole core of 2-(7-chloro-1H-indol-3-yl)acetonitrile is instrumental in the assembly of pharmaceutically interesting scaffolds. Its inherent functional groups allow for efficient C–C and C–N coupling reactions, making it a versatile precursor for synthesizing complex pharmaceuticals .

Cancer Treatment

Research has shown that indole derivatives play a crucial role in treating various cancers2-(7-chloro-1H-indol-3-yl)acetonitrile could be used to synthesize new compounds or intermediates in the development of cancer therapies .

Microbial Infections

Due to its structural similarity to naturally occurring indoles, 2-(7-chloro-1H-indol-3-yl)acetonitrile may be used to create new treatments for microbial infections, leveraging the antimicrobial properties of indole compounds .

Organic Light-Emitting Diodes (OLEDs)

Indole derivatives exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications2-(7-chloro-1H-indol-3-yl)acetonitrile could be incorporated into the synthesis of fluorophores for OLED devices .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of similar compounds have been studied. For instance, the main aim of a work was to synthesize a novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluate their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy and elemental analysis .

properties

IUPAC Name

2-(7-chloro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEMFYCURAAFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441702
Record name 2-(7-chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-chloro-1H-indol-3-yl)acetonitrile

CAS RN

221377-37-3
Record name 2-(7-chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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